3,4-二氯-2-硝基苯甲醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

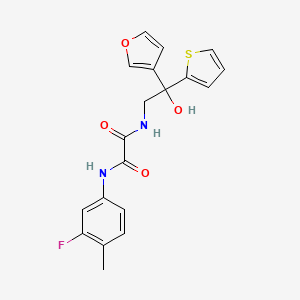

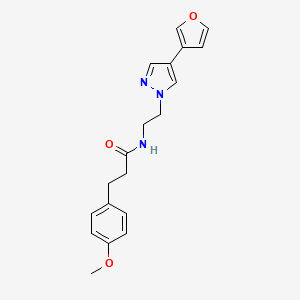

3,4-Dichloro-2-nitroanisole is an organic compound with the chemical formula C7H6ClNO3 . It consists of an anisole (methoxybenzene) core with two nitro groups (–NO2) attached. DCOIT is characterized by its pale yellow granular crystals or needle-like appearance .

Synthesis Analysis

DCOIT can be synthesized through the acetylation of 2-nitroaniline , followed by chlorination. Specifically, 5.52 grams of 2-nitroaniline are treated with acetyl chloride at room temperature with continuous stirring. The resulting orange-colored compound is 2-nitroacetanilide , which is then filtered and dried .

Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-2-nitroanisole consists of a methoxybenzene core with two nitro groups attached. It crystallizes in the monoclinic form, with specific angles and positions for the methyl group and nitro groups. The compound exhibits both intra- and intermolecular interactions .

Chemical Reactions Analysis

- Potassium Cyanide Reaction : DCOIT reacts with a potassium cyanide solution to form a red-colored product via the isopurpuric acid reaction. In this process, cyanide is added in the meta position, and the ortho nitro group is reduced to -NHOH .

- Alkaline Conditions : Under alkaline conditions, DCOIT can be attacked at the methoxy position with nucleophiles, forming Meisenheimer complexes. These complexes involve negative charge development on the ring and attachment of another group at the methoxy site .

Physical And Chemical Properties Analysis

科学研究应用

Nonlinear Optical (NLO) Single Crystals

- Application : 4Cl2NA has been successfully grown as a non-centrosymmetric space group organic NLO single crystal using the slow evaporation method . Its unique characterizations make it valuable for NLO devices.

Explosives and Energetic Materials

- Application : It can be used in multistep syntheses to create energetic materials. For instance, it can serve as an intermediate in the synthesis of compounds like 2,4-dinitroanisole (DNAN), which has applications in insensitive munitions formulations .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1,2-dichloro-4-methoxy-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJTYLCUHUTYEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-4-methoxy-3-nitrobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2492245.png)

![2-Pyridin-2-ylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B2492247.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2492248.png)

![Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2492251.png)

![8-fluoro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2492255.png)

![6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2492256.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2492257.png)

![Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2492259.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2492260.png)